Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-

Description

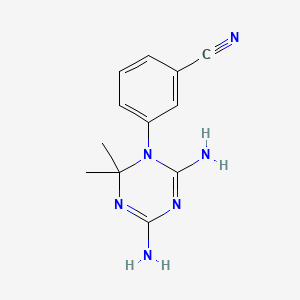

Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- (CAS: 17740-28-2) is a heterocyclic compound featuring a benzonitrile moiety linked to a substituted 1,3,5-triazine core. The triazine ring is substituted with two amino groups and two methyl groups at the 2-position, forming a 2,2-dimethyl-4,6-diamino-1,3,5-triazin-1(2H)-yl fragment . The compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for hybrid molecules with tailored biological activities .

Properties

CAS No. |

70743-55-4 |

|---|---|

Molecular Formula |

C12H14N6 |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzonitrile |

InChI |

InChI=1S/C12H14N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-4-8(6-9)7-13/h3-6H,1-2H3,(H4,14,15,16,17) |

InChI Key |

NCLZDLNUFXETQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=CC(=C2)C#N)N)N)C |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Cyanoguanidine with Triazine Derivatives

- Starting Materials: Cyanoguanidine (also known as dicyandiamide) and 4,6-diamino-2,2-dimethyl-1,3,5-triazine derivatives.

- Reaction Conditions:

- Solvent: Ethanol or methanol.

- Catalyst: Often no catalyst, but sometimes basic conditions are employed.

- Temperature: Elevated, typically reflux conditions (~80–120°C).

- Process: Cyanoguanidine reacts with substituted triazines via nucleophilic substitution and ring-closure mechanisms, leading to the formation of the desired benzonitrile-triazine conjugate.

Nucleophilic Substitution on Cyanuric Chloride

- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

- Reaction Conditions:

- Solvent: Dioxane/water mixture or DMF.

- Base: Sodium carbonate or sodium hydroxide.

- Temperature: 70–80°C.

- Process: Sequential nucleophilic substitution of chloride groups with amines or related nucleophiles to introduce amino groups at specific positions, followed by further functionalization with benzonitrile derivatives.

Microwave-Assisted Synthesis

- Microwave irradiation accelerates reaction kinetics, reducing reaction times from hours to minutes.

- Used for ring closure and substitution reactions involving cyanoguanidine and triazine derivatives.

- Example: Microwave-assisted synthesis of 4,6-diamino-2,2-dimethyl-1,3,5-triazines from cyanoguanidine and formaldehyde derivatives.

- Microwave irradiation improves yields and reaction efficiency, as demonstrated in and, where reaction times are shortened significantly, and yields are enhanced.

Reaction Schemes and Data Tables

Note: The specific substitution pattern depends on reaction stoichiometry and reaction conditions, which influence selectivity and yield.

Key Factors Influencing the Preparation

Notes on Purification and Characterization

- Purification: Recrystallization from ethanol, methanol, or DMF is common.

- Characterization: Confirmed via NMR (¹H, ¹³C), IR, mass spectrometry, and elemental analysis, ensuring the integrity of the substituted triazine core and attached benzonitrile group.

Summary of Literature Findings

Chemical Reactions Analysis

Types of Reactions

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing triazine structures exhibit promising anticancer activity. Benzonitrile derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may have a significant impact on tumor growth suppression .

2. Antimicrobial Activity

Benzonitrile derivatives have shown potential against various microbial strains. Studies have demonstrated that modifications to the triazine structure can enhance antimicrobial efficacy. For example, certain derivatives exhibited substantial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

3. Inhibition of Enzymatic Activity

The compound's interaction with specific biological targets has been explored through binding affinity studies. These investigations focus on the inhibition of enzymes involved in critical cellular processes, which may lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Comparative Analysis with Related Compounds

To understand the uniqueness of Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- in comparison to other compounds with similar structures, the following table summarizes key features:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzonitrile | Contains nitrile group | Antimicrobial | Simple structure |

| 4-Aminoquinoline | Amino group on quinoline | Antimalarial | Different ring system |

| Triazine Derivatives | Various substitutions on triazine | Anticancer | Diverse functional groups |

Benzonitrile's combination of a benzonitrile core and a substituted triazine ring distinguishes it from these compounds while potentially enhancing its biological activity.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various triazine derivatives, Benzonitrile was noted for its ability to induce apoptosis in MCF cell lines at specific concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Testing

A series of benzothiazole equivalents were synthesized and tested against microorganisms. Among them, derivatives of Benzonitrile demonstrated significant antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The findings suggest that structural modifications can enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related derivatives below:

Physicochemical Properties

- Solubility : The carboxylic acid derivative (C12H15N5O2) exhibits higher aqueous solubility than the nitrile or ester analogs due to ionization .

- Stability : The 2,2-dimethyl groups on the triazine ring reduce ring strain, enhancing thermal stability across derivatives .

Research Implications

The benzonitrile derivative’s nitrile group offers versatility in drug design, enabling click chemistry or hydrolysis to carboxylic acid for prodrug strategies. Its triazine core aligns with agrochemical applications, as seen in ethyl ester analogs used in pesticide synthesis . Comparatively, coumarin-triazine hybrids demonstrate broader fluorescence properties, making them suitable for imaging applications . Future research should explore the benzonitrile derivative’s pharmacokinetic profile relative to its sulfonamide and carboxylic acid analogs.

Biological Activity

Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- is a chemical compound notable for its unique structure combining a benzonitrile moiety with a triazine derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities which stem from its structural features.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄N₆

- Molecular Weight : 242.28 g/mol

- IUPAC Name : 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzonitrile

- CAS Number : 70743-55-4

The compound's structure includes a triazine ring substituted with amino groups and a benzonitrile group, which may contribute to its biological reactivity and interaction with various molecular targets.

The biological activity of Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity to influence cellular responses.

- Gene Expression Alteration : The compound may affect the expression of genes linked to various biological processes.

Biological Activities

Preliminary studies indicate that Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- exhibits several biological activities:

- Antimicrobial Activity : Similar compounds within the triazine family have shown efficacy against various microbial strains.

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit tumor growth through apoptosis induction.

- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study: Anticancer Activity

A study conducted on the anticancer properties of triazine derivatives found that compounds structurally similar to Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Synthesis and Derivatives

The synthesis of Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- can be achieved through several methods:

Q & A

Q. Q1. What are the established synthetic routes for 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzonitrile, and how do reaction conditions influence yield?

A1. Synthesis typically involves nucleophilic substitution or coupling reactions between a benzonitrile precursor and a functionalized triazine derivative. For example, in related triazinyl benzenesulfonamides, intermediates like 4,6-dichloro-1,3,5-triazin-2-yl derivatives are reacted with aminobenzonitrile under controlled pH (8–9) and temperature (0–5°C) to prevent side reactions . Yield optimization requires strict stoichiometric ratios (e.g., 1:1.2 for triazine:benzonitrile) and inert atmospheres (N₂/Ar) to avoid hydrolysis of the triazine ring. Analytical validation via ¹³C NMR (δ ~70–158 ppm for triazine and benzonitrile carbons) and EI-MS (e.g., m/z 297.2 [M⁺]) is critical for confirming purity .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A2. Multimodal characterization is essential:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm) and triazine carbons (δ ~157–158 ppm) .

- EI-MS : Molecular ion peaks (e.g., m/z 297.2) and fragmentation patterns confirm molecular weight .

- Elemental Analysis : Compare experimental vs. calculated C/H/N/S ratios (e.g., C: 44.58% vs. 44.87% observed) .

- FT-IR : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and triazine (N-H bend at ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives targeting DPP-4 or similar enzymes?

A3. Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding interactions. For instance, triazine derivatives bind DPP-4 via H-bonding with residues like Glu205/206 and hydrophobic interactions with Tyr547 . Use PyMOL to overlay the compound’s structure with known inhibitors (e.g., sitagliptin) and identify conserved binding motifs. Adjust substituents (e.g., methyl groups on triazine) to enhance steric complementarity or reduce desolvation penalties .

Q. Q4. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

A4. Contradictions often arise from assay variability. Mitigate via:

- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human DPP-4) and buffer conditions (pH 7.4, 25°C) .

- Dose-Response Curves : Triplicate measurements with positive controls (e.g., sitagliptin IC₅₀ ~10 nM) .

- Orthogonal Validation : Confirm activity via SPR (binding kinetics) or cellular assays (e.g., cAMP modulation in HEK293 cells) .

Q. Q5. How can researchers optimize solubility and stability for in vivo studies?

A5.

- Salt Formation : Co-crystallize with HCl to improve aqueous solubility (e.g., sulfonamide HCl salts achieve ~5 mg/mL in PBS) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in physiological conditions .

- Lyophilization : Stabilize the compound in lyophilized form (storage at -20°C, reconstituted in DMSO) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.